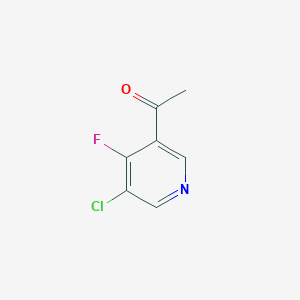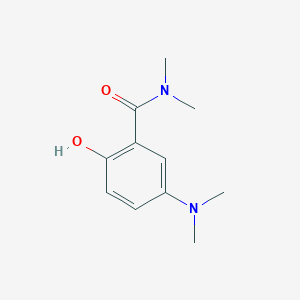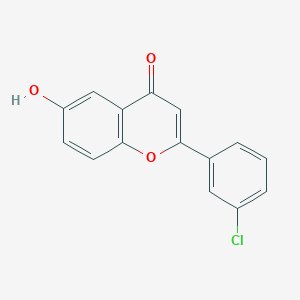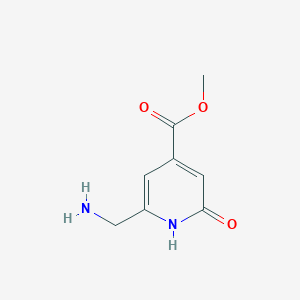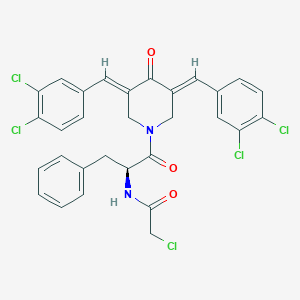
N-((S)-1-((3E,5E)-3,5-Bis(3,4-dichlorobenzylidene)-4-oxopiperidin-1-yl)-1-oxo-3-phenylpropan-2-yl)-2-chloroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RA371 is a derivative of PTP1B-IN-8, an inhibitor of protein tyrosine phosphatase 1B (PTP1B).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
RA371 is synthesized through a series of chemical reactions involving the central nitrogen-bearing piperidone ring. The synthesis typically involves the following steps:
Formation of the Piperidone Ring: The central piperidone ring is synthesized through a condensation reaction involving appropriate precursors.
Addition of Aromatic Wings: The aromatic wings are added to the central piperidone ring through a series of substitution reactions.
Introduction of Chloroacetamide Warhead: The chloroacetamide warhead is introduced to enhance the compound’s activity against cancer cell lines.
Industrial Production Methods
The industrial production of RA371 involves scaling up the synthetic routes mentioned above. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .
Analyse Chemischer Reaktionen
Types of Reactions
RA371 undergoes several types of chemical reactions, including:
Oxidation: RA371 can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert RA371 into reduced forms with different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like chloroacetamide and various aromatic compounds are used under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions include various derivatives of RA371 with modified biological activities. These derivatives are often tested for their efficacy in inhibiting cancer cell growth .
Wissenschaftliche Forschungsanwendungen
RA371 has several scientific research applications, including:
Cancer Research: RA371 is primarily studied for its potential in cancer treatment.
Biological Studies: RA371 is used to study the ubiquitin-proteasome system and its role in cellular processes.
Medicinal Chemistry: Researchers use RA371 to develop new inhibitors targeting the ubiquitin-proteasome system
Wirkmechanismus
RA371 exerts its effects by targeting the ubiquitin receptor RPN13 within the proteasome’s 19S regulatory particle. This interaction leads to the accumulation of high molecular weight polyubiquitinated proteins, reduced intracellular glutathione levels, and the induction of endoplasmic reticulum and oxidative stress. These effects ultimately trigger apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
RA371 is compared with other similar compounds, such as RA190 and RA375. While RA190 is a prototypic bis-benzylidine piperidone-based inhibitor, RA375 exhibits ten-fold greater activity against cancer lines than RA190 due to its nitro ring substituents and the addition of a chloroacetamide warhead . RA371 stands out due to its unique combination of substituents and its potent inhibitory effects on the ubiquitin-proteasome system .
List of Similar Compounds
Eigenschaften
Molekularformel |
C30H23Cl5N2O3 |
|---|---|
Molekulargewicht |
636.8 g/mol |
IUPAC-Name |
N-[(2S)-1-[(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide |
InChI |
InChI=1S/C30H23Cl5N2O3/c31-15-28(38)36-27(14-18-4-2-1-3-5-18)30(40)37-16-21(10-19-6-8-23(32)25(34)12-19)29(39)22(17-37)11-20-7-9-24(33)26(35)13-20/h1-13,27H,14-17H2,(H,36,38)/b21-10+,22-11+/t27-/m0/s1 |
InChI-Schlüssel |
YPECLOJPAVGDIZ-FODVVNLPSA-N |
Isomerische SMILES |
C\1N(C/C(=C\C2=CC(=C(C=C2)Cl)Cl)/C(=O)/C1=C/C3=CC(=C(C=C3)Cl)Cl)C(=O)[C@@H](NC(=O)CCl)CC4=CC=CC=C4 |
Kanonische SMILES |
C1C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)CN1C(=O)C(CC4=CC=CC=C4)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


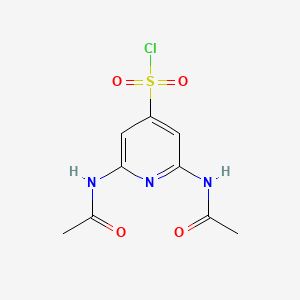
![2-(Trifluoromethyl)[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde](/img/structure/B14854433.png)
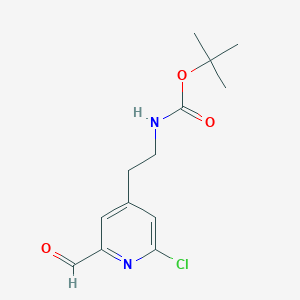
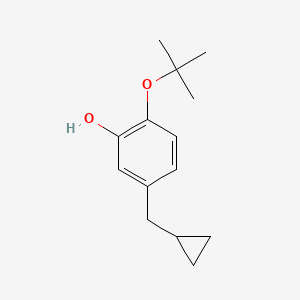
![4-chloro-N-[3-(4-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]benzenecarboxamide](/img/structure/B14854450.png)
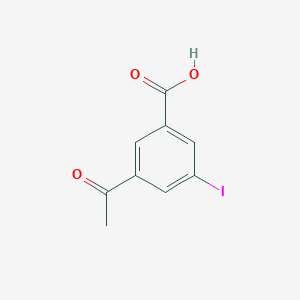

![[3-Formyl-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14854478.png)
![N-Methyl-1-(8-methylimidazo[1,2-A]pyridin-2-YL)methanamine hydrochloride](/img/structure/B14854485.png)
